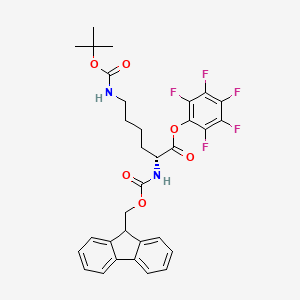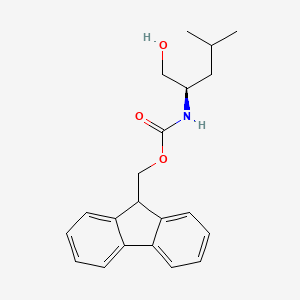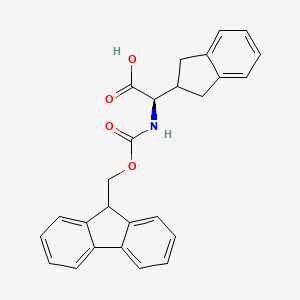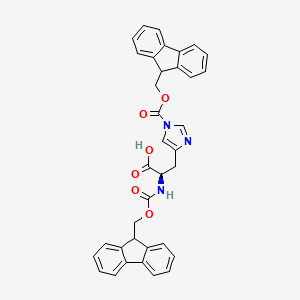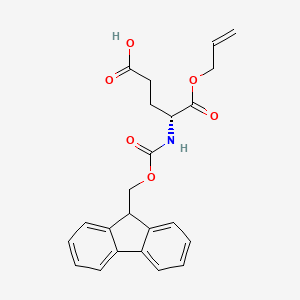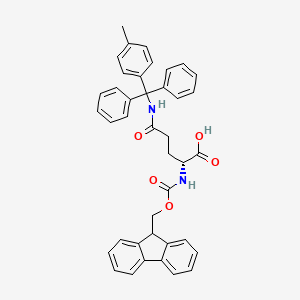
Fmoc-Amcp-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Amcp-OH, also known as this compound, is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337,38 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物医学应用
Fmoc-Amcp-OH 用于创建基于 Fmoc 衍生的阳离子六肽的自支撑水凝胶 {svg_1}. 这些水凝胶是生物相容性材料,适用于各种生物、生物医学和生物技术应用 {svg_2}. 它们在药物递送和作为成像诊断工具方面特别有用 {svg_3}.
组织工程
基于 this compound 的水凝胶在组织工程方面显示出潜力 {svg_4}. 例如,Fmoc-K3 水凝胶,其更坚硬 (G’ = 2526 Pa),完全支持细胞粘附、存活和复制 {svg_5}. 这使其成为组织工程的潜在材料 {svg_6}.
蛋白质工程
通过将 this compound 掺入肽中,科学家可以设计具有新颖特性的蛋白质. This compound 中的环丙烷环可以引入构象约束,可能导致蛋白质折叠、稳定性和功能的改变.
生物功能性水凝胶材料的制造
This compound 用于在水性介质中制造各种生物功能性水凝胶材料 {svg_7}. 这些材料通过肽衍生物的自组装形成,形成超分子纳米结构及其三维网络 {svg_8}.
超分子纳米结构的形成
This compound 用于超分子纳米结构的形成 {svg_9}. 这些纳米结构由自组装肽衍生物组成,并因其在各种生物功能材料制造中的应用而受到越来越多的关注 {svg_10}.
水凝胶形成
This compound 用于水凝胶形成 {svg_11}. 在 N 端带有芳香基团的自组装肽具有很强的潜力,可以在水性条件下自组装成超分子纳米结构,随后形成水凝胶 {svg_12}.
作用机制
Target of Action
Fmoc-Amcp-OH is primarily used as a building block in the synthesis of peptides. The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, allowing it to participate in peptide bond formation without unwanted side reactions .
Mode of Action
The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This is typically done using a solution of piperidine .
Biochemical Pathways
Instead, it plays a crucial role in the chemical synthesis of peptides . The Fmoc group protects the amine group during the formation of peptide bonds, preventing unwanted side reactions . Once the peptide chain has been assembled, the Fmoc group can be removed, revealing the amine group .
Pharmacokinetics
The Fmoc group is stable under acidic conditions, which allows it to withstand the conditions commonly used in peptide synthesis . Its removal is achieved under basic conditions, typically using a solution of piperidine .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine group during synthesis, the Fmoc group prevents unwanted side reactions, ensuring the correct formation of peptide bonds . Once the peptide chain is assembled, the Fmoc group can be removed to reveal the amine group .
Action Environment
The action of this compound is influenced by the chemical environment in which peptide synthesis occurs. The Fmoc group is stable under acidic conditions and can be removed under basic conditions . Therefore, the pH of the environment is a key factor influencing its action. Additionally, the reaction is typically carried out in an organic solvent, which can also influence the efficiency of the reaction .
生化分析
Biochemical Properties
Fmoc-Amcp-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that is crucial for the formation of peptides
Cellular Effects
It is known that the Fmoc group, to which this compound belongs, is used in peptide synthesis, which has implications for cell function . Peptides play various roles in cells, including acting as hormones, neurotransmitters, and cell signaling molecules. Therefore, this compound, through its role in peptide synthesis, could indirectly influence these cellular processes.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a protecting group in peptide synthesis . The Fmoc group protects the amine group during peptide bond formation, preventing it from reacting until the appropriate time. This protection is temporary, and the Fmoc group is removed by base, such as piperidine . This process allows for the controlled synthesis of peptides, which can have various effects at the molecular level, depending on the specific peptides being synthesized.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely related to its role in peptide synthesis. The Fmoc group is rapidly removed by base, allowing for the controlled timing of peptide bond formation
Metabolic Pathways
Given its role in peptide synthesis, it may interact with enzymes involved in this process
Subcellular Localization
Given its role in peptide synthesis, it may be found in areas of the cell where this process occurs, such as the cytoplasm
属性
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-18(23)20(9-10-20)12-21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEXEGCTGAJEAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263045-62-0 |
Source


|
| Record name | 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







